

Methyl Difluoroacetate: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	Methyl difluoroacetate	
Cat. No.:	B1580911	Get Quote

An In-depth Overview of the Commercial Availability, Synthesis, and Application of a Key Fluorinated Building Block

Methyl difluoroacetate is a valuable reagent in the fields of medicinal chemistry, agrochemistry, and materials science. Its utility stems from its ability to introduce the difluoromethyl group (-CF₂H) into molecules, a functional group that can significantly enhance the pharmacological and physicochemical properties of drug candidates and other advanced materials. This technical guide provides a comprehensive overview of the commercial availability of **methyl difluoroacetate**, detailed experimental protocols for its synthesis and quality control, and an illustrative example of its application in a synthetic workflow.

Commercial Availability and Suppliers

Methyl difluoroacetate is readily available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. Purity levels are typically high, often exceeding 97%, with gas chromatography (GC) being a common method for assay. The compound is generally supplied as a clear, colorless liquid.

For researchers and drug development professionals, sourcing high-purity **methyl difluoroacetate** is crucial for the reproducibility of experimental results and the quality of synthesized compounds. Below is a summary of prominent suppliers and their typical product specifications.



Supplier	Typical Purity	Available Quantities	Analytical Method	CAS Number
Thermo Fisher Scientific (Alfa Aesar)	≥97.5%	5g, 25g, and bulk inquiries	GC	433-53-4
Sigma-Aldrich (Merck)	96%	Gram to kilogram scale	Not specified	433-53-4
TCI America	>97.0% (GC)[1]	5g, 25g, and bulk inquiries	GC, NMR[1]	433-53-4
Chem-Impex International	≥97% (GC)[2]	5g, 25g, and bulk inquiries	GC[2]	433-53-4
United States Biological	Highly Purified	Not specified	Not specified	433-53-4

Note: Availability and specifications are subject to change. It is recommended to consult the supplier's website for the most current information.

Physicochemical Properties

Property	Value
Molecular Formula	C ₃ H ₄ F ₂ O ₂
Molecular Weight	110.06 g/mol
Boiling Point	85-86 °C (lit.)
Density	1.26 g/mL at 25 °C (lit.)
Refractive Index	n20/D 1.334 (lit.)
Appearance	Clear colorless liquid
Solubility	Slightly soluble in water.

Experimental Protocols



Reaction:

Synthesis of Methyl Difluoroacetate

A common and straightforward method for the synthesis of **methyl difluoroacetate** is the esterification of difluoroacetic acid with methanol, typically in the presence of an acid catalyst.

Materials:
Difluoroacetic acid
Methanol (anhydrous)
Sulfuric acid (concentrated) or other suitable acid catalyst
Anhydrous sodium sulfate or magnesium sulfate
Sodium bicarbonate (saturated aqueous solution)
Brine (saturated aqueous sodium chloride solution)
Procedure:
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add difluoroacetic acid and an excess of anhydrous methanol (typically 2-3 equivalents).
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress car be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
After the reaction is complete, cool the mixture to room temperature.
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

diethyl ether or ethyl acetate).

• Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g.,



- Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by fractional distillation to yield pure methyl difluoroacetate.

Quality Control and Characterization

The purity and identity of the synthesized **methyl difluoroacetate** should be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

- Purpose: To determine the purity of the sample and identify any volatile impurities.
- Method: A small, diluted sample is injected into a GC equipped with a suitable column (e.g., a polar capillary column). The components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for identification. The purity is determined by the relative peak area of the methyl difluoroacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Purpose: To confirm the structure of the molecule.
- ¹H NMR: The proton NMR spectrum will show a triplet for the methoxy protons (CH₃) due to coupling with the fluorine atoms, and a triplet for the difluoromethyl proton (CHF₂) due to coupling with the fluorine atoms.
- 19F NMR: The fluorine NMR spectrum will show a doublet for the two equivalent fluorine atoms due to coupling with the proton of the difluoromethyl group.



• 13C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Applications in Drug Discovery and Development

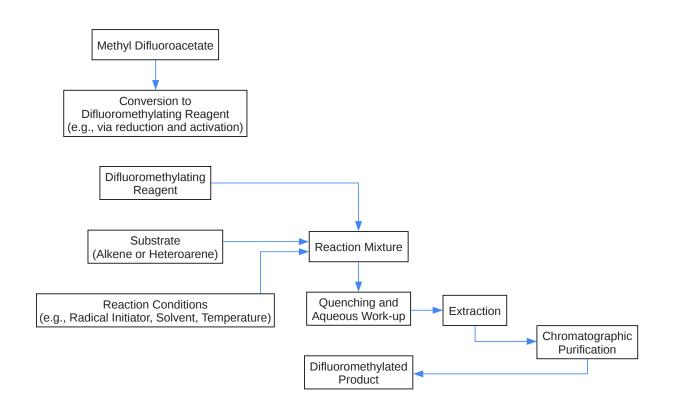
The difluoromethyl group is increasingly utilized in drug design as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[3] This substitution can lead to improved metabolic stability, enhanced membrane permeability, and favorable alterations in binding affinity to biological targets. The acidic nature of the C-H bond in the difluoromethyl group allows it to act as a hydrogen bond donor, which can be crucial for drug-receptor interactions.[2]

Experimental Workflow: Introduction of a Difluoromethyl Group

Methyl difluoroacetate can be used as a precursor to various difluoromethylating reagents. One common application is in the generation of a difluoromethyl radical for addition to alkenes or (hetero)arenes.

Below is a generalized workflow for a difluoromethylation reaction using a reagent derived from **methyl difluoroacetate**.





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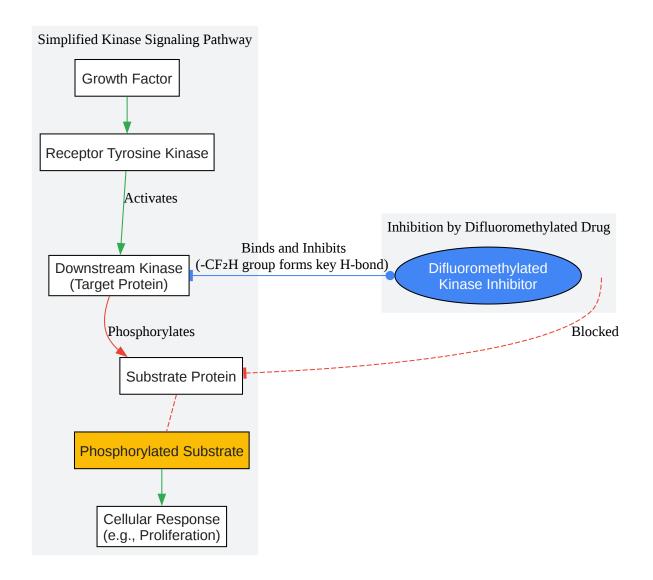
Generalized workflow for difluoromethylation.

Signaling Pathways and Drug Action

The introduction of a difluoromethyl group can significantly impact the interaction of a drug molecule with its target protein, thereby influencing signaling pathways. For instance, in kinase inhibitors, the difluoromethyl group can form specific hydrogen bonds with the hinge region of the kinase, leading to enhanced potency and selectivity. This improved binding can more effectively block the phosphorylation cascade within a signaling pathway, such as the MAPK/ERK pathway, which is often dysregulated in cancer.



The following diagram illustrates a simplified representation of how a difluoromethylated kinase inhibitor might function.



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